molecular formula C14H23N3 B1416103 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine CAS No. 84725-45-1

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Cat. No. B1416103
CAS RN: 84725-45-1
M. Wt: 233.35 g/mol
InChI Key: VHBCSGDLYUIWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine” is a chemical compound with the molecular formula C14H23N3 . It has a molecular weight of 233.35 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The Infrared (IR) spectrum of a similar compound shows the following peaks: N–H stretch: 3481.78 cm−1, C–H aromatic: 3038.96 cm−1, C–H aliphatic: 2809.86 cm−1, C–H aliphatic bend (CH2): 1433.42 cm−1, C=C stretch: 1601.73 cm−1, C–N aromatic: 1233.37 cm−1 .

Scientific Research Applications

  • Design and Synthesis of Derivatives :

    • The synthesis of novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide, characterized by 1H NMR, IR, and MS, demonstrates the compound's versatility in creating new chemical entities Yang Jing (2010).
  • Antibacterial and Antifungal Activities :

    • Synthesized Mannich bases from N'-(2-HYDROXY PHENYL)-N'-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antimicrobial and antifungal activities Angamuthu N, Ahamed Sulthan J, Senthilraja A (2021).
  • Computational and Structural Studies :

    • An extensive computational study using density functional theory (DFT) and TDDFT method provided insights into the electronic structures and properties of several cathinones, including derivatives of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek (2011).
  • Crystallographic Analysis :

    • Crystallographic studies on analogues like N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride revealed detailed structural information crucial for understanding molecular interactions K. Christensen et al. (2011).
  • Potential Therapeutic Applications :

    • Research on poly(amido-amine)s carrying two ter-amino groups and one carboxyl group per repeating unit, synthesized from 2-methylpiperazine, indicated potential applications in endosomolytic therapies P. Ferruti et al. (2000).
    • Synthesis of novel carboxylic acid amides containing an N-methylpiperazine fragment showed potential utility in the development of antileukemic agents like imatinib E. Koroleva et al. (2011).
  • Tuberculostatic Activity :

    • Some derivatives exhibited tuberculostatic activity, with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml H. Foks et al. (2004).
  • Inhibitory Activity Against Kinases and Anticancer Potential :

    • A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity Deepti Sharma et al. (2010).
  • α1 Receptor Antagonistic Activity :

    • Synthesized derivatives demonstrated potent α1 receptor antagonistic activity, indicating potential applications in targeted therapies J. Hon (2013).

properties

IUPAC Name

2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBCSGDLYUIWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Reactant of Route 4
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Reactant of Route 5
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Reactant of Route 6
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.